molecular formula C39H30N8O15 B611392 Lipotecan CAS No. 1432468-79-5

Lipotecan

Cat. No.: B611392
CAS No.: 1432468-79-5
M. Wt: 850.7 g/mol
InChI Key: JCCCLGDYMMTBPM-HXDHBHDHSA-N
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Description

Lipotecan, also known as TLC388, is a novel compound that functions as a potent inhibitor of DNA topoisomerase I. This compound has shown significant potential in overcoming cancer drug resistance and inhibiting angiogenesis induced by tumor hypoxia. This compound disrupts both Sonic Hedgehog and HIF1-α pathways, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lipotecan involves multiple steps, including the formation of its core structure and the addition of functional groups that enhance its activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic solvents and reagents to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards. The exact methods used in industrial production are proprietary and not publicly available .

Chemical Reactions Analysis

Types of Reactions

Lipotecan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of this compound with enhanced or altered biological activity .

Scientific Research Applications

Lipotecan has a wide range of scientific research applications, including:

Mechanism of Action

Lipotecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, this compound induces DNA damage and prevents cancer cells from proliferating. Additionally, this compound disrupts the Sonic Hedgehog and HIF1-α pathways, which are involved in cancer cell survival and angiogenesis .

Comparison with Similar Compounds

Lipotecan is similar to other topoisomerase I inhibitors, such as camptothecin and topotecan. this compound has unique properties that set it apart:

List of Similar Compounds

  • Camptothecin
  • Topotecan
  • Irinotecan
  • SN-38

This compound’s unique properties and mechanisms of action make it a promising candidate for further research and development in cancer therapy.

Properties

CAS No.

1432468-79-5

Molecular Formula

C39H30N8O15

Molecular Weight

850.7 g/mol

IUPAC Name

[(19S)-8-[(dimethylamino)methyl]-19-ethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 2-[(2,4,5,7-tetranitrofluoren-9-ylidene)amino]oxypropanoate

InChI

InChI=1S/C39H30N8O15/c1-5-39(26-13-30-34-18(14-43(30)36(49)25(26)16-60-38(39)51)8-21-24(15-42(3)4)31(48)7-6-27(21)40-34)61-37(50)17(2)62-41-35-22-9-19(44(52)53)11-28(46(56)57)32(22)33-23(35)10-20(45(54)55)12-29(33)47(58)59/h6-13,17,48H,5,14-16H2,1-4H3/t17?,39-/m0/s1

InChI Key

JCCCLGDYMMTBPM-HXDHBHDHSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)OC(=O)C(C)ON=C6C7=C(C(=CC(=C7)[N+](=O)[O-])[N+](=O)[O-])C8=C6C=C(C=C8[N+](=O)[O-])[N+](=O)[O-]

SMILES

CC(O/N=C1C2=C(C3=C/1C=C([N+]([O-])=O)C=C3[N+]([O-])=O)C([N+]([O-])=O)=CC([N+]([O-])=O)=C2)C(O[C@](C4=C(CO5)C(N6CC7=CC8=C(CN(C)C)C(O)=CC=C8N=C7C6=C4)=O)(CC)C5=O)=O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)OC(=O)C(C)ON=C6C7=C(C(=CC(=C7)[N+](=O)[O-])[N+](=O)[O-])C8=C6C=C(C=C8[N+](=O)[O-])[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TLC-388;  TLC388;  TLC 388

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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